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Compound of Interest

Compound Name: SBC-115076

Cat. No.: B15616271 Get Quote

Disclaimer: Publicly available, detailed preclinical toxicology data for SBC-115076 is limited.

The following information is based on general principles of preclinical safety assessment for

small molecule drug candidates and published data on PCSK9 inhibitors as a class.

Researchers should always establish a comprehensive, study-specific safety plan.

Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for SBC-115076 and how might it relate to

potential toxicities?

A1: SBC-115076 is a potent extracellular antagonist of proprotein convertase subtilisin/kexin

type 9 (PCSK9).[1][2][3] Its primary function is to bind to circulating PCSK9, preventing it from

interacting with low-density lipoprotein receptors (LDLR) on hepatocytes.[1] This inhibition of

the PCSK9-LDLR interaction prevents the degradation of LDLR, leading to increased recycling

of LDLR to the cell surface.[1] Enhanced LDLR expression promotes the clearance of LDL-

cholesterol from the bloodstream.[1]

Potential toxicities could theoretically arise from exaggerated pharmacology (extremely low

LDL-C levels) or off-target effects. However, studies on PCSK9 inhibitors have generally shown

them to be well-tolerated.[4]

Q2: What are the typical preclinical models used to assess the toxicity of small molecule

PCSK9 inhibitors like SBC-115076?
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A2: Preclinical toxicity programs for small molecules typically involve both in vitro and in vivo

models.

In vitro assays: These are used for initial safety screening. For a compound like SBC-
115076, this would likely include cytotoxicity assays in relevant cell lines (e.g., human

hepatocytes like HepG2) and assessments for off-target effects, such as hERG channel

assays for cardiovascular safety.[5]

In vivo models: Rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates)

species are used for systemic toxicity studies.[6] Efficacy for SBC-115076 has been

demonstrated in high-fat diet-fed rats and mouse models.[3] Toxicity studies would likely use

these same species to allow for correlation between efficacy and safety.

Q3: What would a standard preclinical safety assessment pipeline for SBC-115076 entail?

A3: A standard preclinical safety assessment, often part of Investigational New Drug (IND)-

enabling studies, would include:

Safety Pharmacology Core Battery: These studies investigate the effects of the drug on vital

functions of the central nervous, cardiovascular, and respiratory systems before first-in-

human administration.[5][7]

Acute Toxicity Studies: These determine the effects of a single, high dose of the drug.

Repeated-Dose Toxicity Studies: These studies, which can range from a few weeks to

several months, evaluate the toxicological profile of the drug after repeated administration.

They are crucial for determining a No-Observed-Adverse-Effect-Level (NOAEL).

Genotoxicity Assays: A battery of tests to assess the potential of the drug to cause genetic

damage.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: These studies

characterize the pharmacokinetic profile of the drug.[8][9]
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Q1: We observed unexpected mortality in our rodent repeated-dose toxicity study with a novel

PCSK9 inhibitor. What are the potential causes and how should we investigate?

A1: Unexpected mortality requires immediate investigation. Potential causes and a

troubleshooting workflow are outlined below.

Initial Investigation:

Dose and Formulation: Verify the dosing calculations, formulation protocol, and stability of

the dosing solution. An error in preparation could lead to an overdose.

Route of Administration: Confirm the correct administration technique was used (e.g., for

subcutaneous administration, check for signs of infection or incorrect placement).

Animal Health: Review the health status of the animals prior to dosing.

Pathology:

Conduct a full necropsy on the deceased animals to identify any gross pathological

changes.

Perform histopathological examination of all major organs to identify the target organs of

toxicity.

Troubleshooting Workflow:
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Troubleshooting unexpected in-vivo mortality.

Q2: Our in vitro cytotoxicity assay with SBC-115076 in HepG2 cells shows conflicting results

between experiments. What could be the cause?

A2: Variability in in vitro assays can stem from several factors.
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Compound Solubility: SBC-115076 is soluble in DMSO but not in water.[1] Ensure the final

DMSO concentration in your cell culture media is consistent and non-toxic to the cells

(typically <0.5%). Precipitation of the compound can lead to inconsistent results.

Cell Health and Passage Number: Ensure your HepG2 cells are healthy, free from

contamination, and within a consistent, low passage number range.

Assay Protocol: Standardize incubation times, reagent concentrations, and plate reading

parameters.

Data Presentation
The following tables are illustrative of the type of data that would be collected in preclinical

toxicity studies for a compound like SBC-115076.

Table 1: Illustrative Summary of a 28-Day Repeated-Dose Toxicity Study in Rats
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Parameter
Vehicle
Control

Low Dose
(e.g., 5
mg/kg/day)

Mid Dose (e.g.,
20 mg/kg/day)

High Dose
(e.g., 100
mg/kg/day)

Clinical

Observations
No abnormalities No abnormalities No abnormalities No abnormalities

Body Weight

Change (%)
+15% +14% +15% +12%

Hematology WNL WNL WNL WNL

Clinical

Chemistry

    ALT (U/L) 25 ± 5 26 ± 6 28 ± 5 35 ± 7

    AST (U/L) 60 ± 10 62 ± 12 65 ± 11 75 ± 15

    Total

Cholesterol

(mg/dL)

70 ± 8 45 ± 6 30 ± 5 25 ± 4

Organ Weights

(g)

    Liver 10.5 ± 1.2 10.6 ± 1.3 10.8 ± 1.1 11.5 ± 1.4

Histopathology
No significant

findings

No significant

findings

No significant

findings

Minimal

centrilobular

hypertrophy in

liver

NOAEL

(mg/kg/day)
- - 20 -

WNL: Within Normal Limits; NOAEL: No-Observed-Adverse-Effect-Level. Data are

hypothetical.

Table 2: Illustrative Safety Pharmacology Core Battery Results
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System Assay Endpoint Result

Central Nervous

System
Irwin Test (in rats)

Behavioral,

autonomic, and

neurological effects

No adverse effects

observed up to 100

mg/kg

Cardiovascular

System
hERG in vitro assay

IC50 for potassium

channel inhibition
> 30 µM (low risk)

Telemetry (in

conscious dogs)

Blood pressure, heart

rate, ECG

No significant

changes at exposures

up to 10x the

efficacious dose

Respiratory System

Whole-body

plethysmography (in

rats)

Respiratory rate, tidal

volume

No adverse effects

observed up to 100

mg/kg

Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT in HepG2 Cells

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and

incubate for 24 hours.

Compound Preparation: Prepare a stock solution of SBC-115076 in DMSO. Serially dilute

the stock solution in culture medium to achieve the desired final concentrations. Ensure the

final DMSO concentration is ≤0.5%.

Cell Treatment: Replace the culture medium with the medium containing the various

concentrations of SBC-115076. Include a vehicle control (medium with DMSO) and a

positive control for cytotoxicity. Incubate for 24-48 hours.

MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the

formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability

is expressed as a percentage relative to the vehicle control.

Protocol 2: General 28-Day Repeated-Dose Oral Toxicity Study in Wistar Rats

Animal Acclimatization: Acclimatize male and female Wistar rats for at least one week before

the study begins.

Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low, mid,

and high dose), with an equal number of males and females per group. A recovery group

may be included for the high-dose and control groups.

Dosing: Administer SBC-115076 or the vehicle daily via the intended clinical route (e.g., oral

gavage, subcutaneous injection) for 28 consecutive days.

Monitoring:

Daily: Observe for clinical signs of toxicity and mortality.

Weekly: Record body weights and food consumption.

At Termination: Collect blood for hematology and clinical chemistry analysis.

Pathology:

Perform a complete necropsy on all animals.

Record the weights of major organs.

Preserve organs and tissues in formalin for histopathological examination.

Data Analysis: Analyze all data for dose-dependent changes and determine the NOAEL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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